3-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Overview

Description

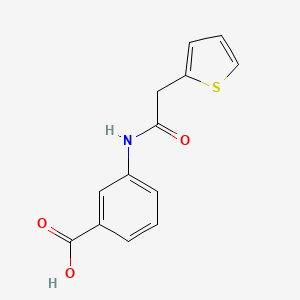

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a compound that features a thiophene ring and a benzoic acid moiety connected via an acetamido linkage

Mechanism of Action

Target of Action

The primary target of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a key role as a negative regulator in insulin and leptin signaling pathways, making it an attractive target for anti-diabetic drug discovery .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity

Biochemical Pathways

By inhibiting PTP1B, the compound enhances insulin and leptin signaling pathways . This can lead to improved glucose regulation and energy homeostasis, which are often disrupted in diabetes .

Result of Action

The inhibition of PTP1B by 3-(2-(Thiophen-2-yl)acetamido)benzoic acid results in enhanced insulin and leptin signaling . This can lead to improved glucose regulation and energy homeostasis . In a study, a similar compound showed good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .

Biochemical Analysis

Biochemical Properties

3-(2-(Thiophen-2-yl)acetamido)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine beta-lactamase, an enzyme involved in antibiotic resistance . The interaction between 3-(2-(Thiophen-2-yl)acetamido)benzoic acid and serine beta-lactamase involves binding to the active site of the enzyme, inhibiting its activity and thereby reducing antibiotic resistance.

Cellular Effects

The effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2-(Thiophen-2-yl)acetamido)benzoic acid has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-(2-(Thiophen-2-yl)acetamido)benzoic acid binds to the active site of serine beta-lactamase, inhibiting its activity and preventing the breakdown of beta-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to a decrease in enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid change over time. This compound exhibits stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have shown that 3-(2-(Thiophen-2-yl)acetamido)benzoic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

3-(2-(Thiophen-2-yl)acetamido)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the broader metabolic effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid.

Transport and Distribution

The transport and distribution of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within subcellular compartments influences its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid typically involves the acylation of thiophene derivatives followed by amidation with benzoic acid derivatives. One common method includes the reaction of thiophene-2-acetic acid with an appropriate benzoic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-acetic acid: Shares the thiophene ring but lacks the benzoic acid moiety.

Benzoic acid derivatives: Contain the benzoic acid moiety but differ in the substituents attached to the ring.

Uniqueness

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid is unique due to the presence of both the thiophene ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 206983-05-3

This structure features a thiophene ring, which contributes to its biological activity by influencing interactions with biological targets.

This compound exhibits several notable biochemical properties:

- Enzyme Interactions : The compound has been shown to interact with various enzymes, including cytochrome P450, which is crucial for drug metabolism. These interactions can lead to either inhibition or modulation of enzyme activity, impacting metabolic pathways significantly .

- Cell Cycle Regulation : Research indicates that this compound may induce G1 arrest in the cell cycle, reducing the expression of cyclin D1 and cyclin-dependent kinase 2, which are vital for cell proliferation .

The biological activity of this compound is primarily mediated through its binding interactions with specific biomolecules:

- Binding to Enzymes : The compound can bind to enzyme active sites, leading to inhibition or activation depending on the target enzyme's role. For instance, its interaction with cytochrome P450 can inhibit metabolic processes.

- Gene Expression Modulation : By interacting with transcription factors, the compound influences gene expression related to cell growth and apoptosis, suggesting potential applications in cancer therapy .

Cellular Effects

The effects of this compound on various cell types include:

- Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in certain cancer cell lines, highlighting its potential as an anticancer agent.

- Impact on Signaling Pathways : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cellular responses to external stimuli and influencing overall cellular metabolism .

Dosage Effects and Toxicity

Research indicates that the biological effects of this compound vary significantly with dosage:

- Therapeutic Doses : At lower concentrations, this compound has been observed to enhance enzyme activity and promote beneficial cellular signaling without significant toxicity .

- Toxicity at High Doses : Conversely, higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Properties

IUPAC Name |

3-[(2-thiophen-2-ylacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-11-5-2-6-18-11)14-10-4-1-3-9(7-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERCSVAAGLVTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354707 | |

| Record name | 3-[2-(Thiophen-2-yl)acetamido]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206983-05-3 | |

| Record name | 3-[2-(Thiophen-2-yl)acetamido]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.